3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic benzothiophene derivative characterized by a carboxamide functional group at the 2-position of the benzothiophene core. The molecule features a chloro group at position 3, a methyl group at position 6, and a 3-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. This trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a promising candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents .
The molecular formula is C₁₈H₁₂ClF₃NOS, with a molecular weight of 389.81 g/mol (calculated).
Properties
IUPAC Name |
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NOS/c1-9-5-6-12-13(7-9)24-15(14(12)18)16(23)22-11-4-2-3-10(8-11)17(19,20)21/h2-8H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPGWMKYDNBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362074 | |
| Record name | 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-83-7 | |
| Record name | 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This often includes the use of scalable reaction conditions, such as continuous flow reactors, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism by which it induces apoptosis involves:
- p53 Pathway Activation : The compound enhances p53 expression levels, promoting apoptotic signaling.
- Caspase Activation : It leads to the cleavage of caspase-3, crucial for apoptosis execution.
Cytotoxicity Data
The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 2.41 |
| U-937 | 15.0 |
These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its potent effects on cell proliferation and survival .
2. Mechanism of Action
The compound may inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition could lead to decreased DNA synthesis and affect cell proliferation, which is particularly relevant in cancer and inflammatory diseases.
Case Studies
Study 1: Comparative Cytotoxicity Assessment
In a comparative study involving various benzothiazole derivatives, this compound demonstrated superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent in oncology .
Study 2: In Vivo Efficacy
Preliminary studies in animal models have shown promising results for the treatment of inflammatory diseases, indicating that the compound's applications may extend beyond oncology to include therapeutic uses in conditions such as rheumatoid arthritis .
Other Applications
1. Anti-inflammatory Potential
Given its mechanism of action involving enzyme inhibition, the compound may also possess anti-inflammatory properties, making it valuable in treating inflammatory disorders.
2. Drug Development
The unique chemical structure and biological activity of this compound position it as a candidate for further development in pharmaceutical applications, particularly in designing new drugs targeting specific pathways involved in cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Electronic Effects of Substituents
- Trifluoromethyl Group : The electron-withdrawing nature of the -CF₃ group in the target compound increases electrophilicity at the carboxamide carbonyl, enhancing binding affinity to kinase ATP pockets . In contrast, the acetyl group in N-(4-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide reduces reactivity but improves crystallinity for X-ray diffraction studies .
- Thiophene vs. Benzyl Groups : The 3-methylthiophen-2-ylmethyl substituent in introduces sulfur-mediated π-stacking interactions, improving metabolic stability. Comparatively, the 2-fluorobenzyl group in increases solubility in polar solvents due to fluorine’s polarity.
Biological Activity
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, with the chemical formula and CAS number 5701-83-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has several notable physical properties:
- Molecular Weight : 369.79 g/mol
- Density : 1.457 g/cm³
- Boiling Point : 401.2ºC at 760 mmHg
- Flash Point : 196.5ºC
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and virology.
Anticancer Properties
The compound's structural analogs have been investigated for their potential as kinase inhibitors, particularly against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). For instance, a related compound demonstrated significant potency against various c-KIT mutants, indicating a potential pathway for therapeutic development .
Structure-Activity Relationship (SAR)
The biological activity of benzothiophene derivatives often correlates with their structural modifications. The presence of chloro and trifluoromethyl groups is known to influence pharmacokinetic properties and receptor binding affinities. Research into similar compounds has shown that these substitutions can enhance inhibitory effects on specific enzymes or receptors involved in disease pathways .
Case Studies
- Inhibition of c-KIT Kinase : A related study focused on a c-KIT kinase inhibitor demonstrated effective inhibition across multiple drug-resistant variants in vitro and in vivo models. This suggests that the compound might share similar mechanisms of action due to structural similarities .
- Antiviral Efficacy : Compounds with similar thiophene structures have shown promising antiviral activity against various viruses, with EC50 values indicating effective concentrations for viral inhibition . While direct studies on this specific compound are scarce, it may exhibit comparable effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClF3NOS |
| Molecular Weight | 369.79 g/mol |
| Density | 1.457 g/cm³ |
| Boiling Point | 401.2ºC |
| Flash Point | 196.5ºC |
| Biological Activity | Observed Effects |
|---|---|
| Antiviral | Potential based on structure |
| Anticancer | Inhibition of c-KIT mutants |
Q & A
Q. What are the standard synthetic routes for 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including cyclization of benzothiophene cores followed by acylation. For example, analogous compounds are synthesized using intermediates like anhydrides (e.g., succinic or maleic anhydride) in dry solvents (e.g., CH₂Cl₂) under nitrogen protection. Purification via reverse-phase HPLC or methanol recrystallization ensures high yields (67% in some cases) . Key intermediates include halogenated benzothiophene precursors and trifluoromethylphenylamine derivatives, which are coupled via carboxamide linkages .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing substituents like the trifluoromethyl group and chlorine atom .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~550 cm⁻¹) .
- LC-MS/HRMS : Determines molecular weight and purity (e.g., exact mass 352.0668534 for related metabolites) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the acylation step during synthesis?
Low yields in acylation may arise from steric hindrance or poor nucleophilicity of the amine group. Strategies include:
- Temperature Control : Refluxing in CH₂Cl₂ at 40–50°C to enhance reactivity without decomposition .
- Catalyst Use : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to activate carboxylic acids .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay platforms?
Discrepancies may stem from assay sensitivity or target specificity. Methodological solutions include:
- Dose-Response Curves : Establishing EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to compare potency .
- Target Validation : Using computational docking (e.g., molecular dynamics simulations) to confirm interactions with proposed targets like MAP kinase .
- Metabolite Profiling : Identifying active metabolites (e.g., via LC-MS) that may contribute to observed activity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
The trifluoromethyl group enhances:
- Lipophilicity : Improving membrane permeability (logP ~3.5 predicted for related compounds) .
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
- Target Affinity : Electronegative fluorine atoms engage in halogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- PubChem/Molinspiration : Calculate descriptors like topological polar surface area (TPSA) and bioavailability scores .
- SWISS-ADME : Predicts CYP450 metabolism and blood-brain barrier penetration .
- Molecular Dynamics Simulations : Assess binding stability with targets like MAP kinase .
Q. How can crystallographic data (if available) be leveraged to refine the compound’s structure-activity relationship (SAR)?
X-ray crystallography (using software like SHELXL ) resolves:
- Conformational Flexibility : Torsional angles of the benzothiophene core and substituent orientations .
- Intermolecular Interactions : Hydrogen bonding and π-π stacking in co-crystals with target proteins .
Contradiction and Reproducibility Challenges
Q. Why might biological activity vary between in vitro and in vivo models for this compound?
- Metabolic Activation : Prodrugs may require enzymatic conversion (e.g., esterase cleavage) in vivo .
- Protein Binding : High plasma protein binding (>90%) reduces free drug availability in vivo .
- Tissue Distribution : Trifluoromethyl groups may concentrate the compound in lipid-rich tissues .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Quality Control : Strict monitoring of intermediates via HPLC (purity ≥95%) .
- Reaction Scale-Up : Use flow chemistry for consistent mixing and temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
